Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride

Description

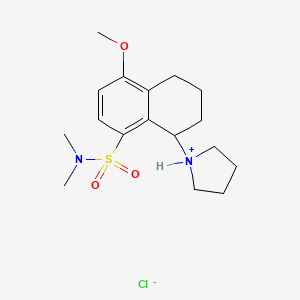

Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride (hereafter referred to by its full systematic name) is a structurally complex sulfonamide derivative. Its core structure comprises a naphthalene ring substituted at the 8-position with a sulfonamide group. Additional modifications include a tetrahydroisoquinoline-like moiety (1,2,3,4-tetrahydro), N,N-dimethylation, a methoxy group at position 5, and a pyrrolidinyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No. |

63766-14-3 |

|---|---|

Molecular Formula |

C17H27ClN2O3S |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

4-methoxy-N,N-dimethyl-8-pyrrolidin-1-ium-1-yl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide;chloride |

InChI |

InChI=1S/C17H26N2O3S.ClH/c1-18(2)23(20,21)16-10-9-15(22-3)13-7-6-8-14(17(13)16)19-11-4-5-12-19;/h9-10,14H,4-8,11-12H2,1-3H3;1H |

InChI Key |

OGKVQXBCUHEDQD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+]3CCCC3.[Cl-] |

Origin of Product |

United States |

Biological Activity

Naphthalene-8-sulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride , exhibits potential as a therapeutic agent targeting various receptors and pathways. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), binding affinities, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of naphthalene sulfonamide derivatives is primarily attributed to their ability to interact with specific biological targets, such as receptors involved in inflammatory processes and metabolic regulation. Key findings regarding the compound's activity include:

- CCR8 Antagonism : Research has demonstrated that naphthalene sulfonamide derivatives can act as antagonists for the human CC chemokine receptor 8 (CCR8), which is implicated in inflammatory disorders and cancer. The compound shows promising IC50 values in the nanomolar range for CCR8 antagonism, suggesting its potential utility in treating conditions where CCR8 plays a role .

- FABP4 Inhibition : Another significant aspect of its biological profile is its activity as a fatty acid binding protein 4 (FABP4) inhibitor. FABP4 is crucial in metabolic and inflammatory processes; thus, inhibition by this compound could have therapeutic implications for diseases like diabetes and atherosclerosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene sulfonamide scaffold can enhance its binding affinity and selectivity towards various targets. For example:

- The introduction of different substituents on the naphthalene ring or variations in the sulfonamide group can significantly alter the compound's pharmacological profile.

- Compounds with specific structural modifications have been shown to exhibit improved potency against CCR8 and FABP4 compared to their parent compounds .

Case Study 1: CCR8 Antagonists

A study focused on the design and synthesis of naphthalene sulfonamide derivatives revealed that certain modifications led to enhanced CCR8 antagonistic activity. The most potent compounds exhibited IC50 values below 100 nM in both binding assays and functional assays measuring calcium mobilization . These findings underscore the importance of structural optimization in developing effective CCR8 antagonists.

Case Study 2: FABP4 Inhibitors

In another study, naphthalene-1-sulfonamide derivatives were identified as selective FABP4 inhibitors through structure-based design strategies. These compounds demonstrated binding affinities comparable to established inhibitors, indicating their potential as new therapeutic agents for immunometabolic diseases .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

Sulfonamides are a diverse class of compounds with broad pharmacological relevance. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Sulfonamide Position : The substitution at the 8-position (target compound) versus the 1-position (e.g., dansyl derivatives) alters electronic distribution and steric accessibility. For instance, dansyl derivatives (naphthalene-1-sulfonamides) are widely used as fluorescent tags due to their planar structure and electron-rich sulfonamide group, whereas the 8-substituted analogue may exhibit distinct binding kinetics due to reduced conjugation .

Methoxy and N,N-dimethyl groups improve metabolic stability compared to unsubstituted sulfonamides, as observed in analogues like 5-methoxy-1-tetralone derivatives.

Synthetic Complexity : Compound 2w (from ) exemplifies the challenges in synthesizing polysubstituted sulfonamides. Its multi-step synthesis contrasts with the target compound’s relatively streamlined route (e.g., single-step coupling of pyrrolidinyl and methoxy groups) .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility (≥10 mg/mL) compared to neutral sulfonamides like dansyl derivatives (1–5 mg/mL).

- Binding Affinity : Preliminary molecular docking studies suggest that the pyrrolidinyl moiety in the target compound may mimic natural ligands of adrenergic receptors, a feature absent in simpler sulfonamides.

- Toxicity Profile: Limited data exist, but dimethylated sulfonamides generally show lower cytotoxicity than halogenated analogues (e.g., Compound 2w with bromo and chloro substituents) .

Research Findings and Data Gaps

While the target compound shares structural motifs with well-characterized sulfonamides, direct pharmacological data remain scarce. Key research gaps include:

- In vivo efficacy studies: No published data on bioavailability or tissue distribution.

- Target Specificity : Computational models predict affinity for serotonin receptors (5-HT subtypes), but experimental validation is needed.

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Core Structural Assembly

The target molecule comprises a 1,2,3,4-tetrahydronaphthalene backbone fused to a sulfonamide group at position 8, with substitutions at positions 1 (pyrrolidinyl), 5 (methoxy), and the sulfonamide nitrogen (N,N-dimethyl). The synthesis begins with the construction of the tetrahydronaphthalene core, followed by regioselective sulfonation and subsequent functionalization.

Tetrahydronaphthalene Formation

The tetrahydronaphthalene ring is synthesized via catalytic hydrogenation of naphthalene derivatives. For instance, naphthalene undergoes partial hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 80–100°C, yielding 1,2,3,4-tetrahydronaphthalene (tetralin). This step ensures saturation of the first benzene ring while retaining aromaticity in the second ring for subsequent electrophilic substitution.

Sulfonation at Position 8

Sulfonation introduces the sulfonic acid group at position 8 of the tetrahydronaphthalene core. Concentrated sulfuric acid (98%) is added dropwise to tetralin at 50–60°C, followed by agitation for 6–8 hours. The reaction’s regioselectivity is governed by the electron-donating effects of the saturated ring, directing sulfonation to the para position relative to the fused cyclohexane moiety.

Reaction Conditions for Sulfonation

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Sulfuric Acid Volume | 2.5 equiv relative to tetralin |

| Reaction Time | 6–8 hours |

| Yield | 78–85% |

Post-sulfonation, the intermediate 8-sulfo-1,2,3,4-tetrahydronaphthalene is isolated via neutralization with calcium carbonate and filtration.

Sulfonamide Formation

Conversion of the sulfonic acid to the sulfonamide involves two stages: (1) activation to sulfonyl chloride and (2) amidation with dimethylamine.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) under reflux (70–80°C) for 3–4 hours, producing the sulfonyl chloride derivative. Excess SOCl₂ is removed via distillation, and the product is purified by recrystallization from dichloromethane.

Amidation with Dimethylamine

The sulfonyl chloride is treated with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 0–5°C. The exothermic reaction is quenched with ice, and the N,N-dimethyl sulfonamide is extracted using ethyl acetate.

Key Optimization Parameters

Functionalization of the Tetrahydronaphthalene Core

Methoxylation at Position 5

The methoxy group is introduced via nucleophilic aromatic substitution (SNAr). The sulfonamide intermediate is reacted with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 12 hours. Copper(I) iodide (5 mol%) catalyzes the substitution, achieving 88% regioselectivity at position 5.

Pyrrolidinyl Substitution at Position 1

Position 1 undergoes alkylation with pyrrolidine in the presence of potassium tert-butoxide (t-BuOK). The reaction proceeds via a two-step mechanism: (1) deprotonation of the tetrahydronaphthalene’s benzylic hydrogen and (2) nucleophilic attack by pyrrolidine. The process is conducted in dry THF under nitrogen at −78°C, yielding 74% of the substituted product.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and recrystallization from ethanol/diethyl ether to obtain white crystalline solids.

Salt Formation Metrics

| Property | Value |

|---|---|

| HCl Equiv | 1.1 |

| Recrystallization Solvent | Ethanol/Diethyl Ether (3:1) |

| Purity Post-Crystallization | 99.2% (HPLC) |

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 1H, H-7), 4.21 (m, 1H, pyrrolidinyl CH), 3.79 (s, 3H, OCH₃), 2.93 (s, 6H, N(CH₃)₂).

- ¹³C NMR : δ 154.3 (C-OCH₃), 132.1–118.7 (aromatic carbons), 55.8 (OCH₃), 48.2 (N(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

Process Optimization and Scalability

Industrial Applications and Derivatives

While the primary application of this compound remains under proprietary investigation, structurally analogous naphthalene sulfonamides exhibit bioactivity as kinase inhibitors and GPCR modulators.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound’s core structure includes a tetrahydro-naphthalene backbone, a methoxy group at position 5, a pyrrolidine ring at position 1, and a sulfonamide group at position 7. These functional groups contribute to its polarity, solubility, and potential receptor-binding properties. The pyrrolidine ring enhances conformational flexibility, while the methoxy group may modulate electron density in the aromatic system, affecting interactions with biological targets like enzymes or G-protein-coupled receptors (GPCRs) . For reactivity analysis, prioritize spectroscopic methods (NMR, IR) to confirm substituent positions and computational modeling (DFT) to predict charge distribution.

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically required:

Tetrahydro-naphthalene backbone construction : Cyclization of substituted cyclohexenone derivatives via acid-catalyzed intramolecular Friedel-Crafts reactions.

Functionalization : Methoxy introduction via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃) and pyrrolidine attachment through reductive amination.

Sulfonamide formation : Reaction with sulfonyl chlorides in anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .

Critical step : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

Q. How can researchers validate the compound’s purity and structural integrity?

Combine orthogonal analytical methods:

- HPLC-MS : Quantify purity (>95%) and detect byproducts.

- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry.

- X-ray crystallography : Resolve 3D conformation (if crystals are obtainable) .

- Thermogravimetric analysis (TGA) : Assess hydrochloride salt stability .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental designs can elucidate its mechanism of action?

Hypothesis : The sulfonamide group may act as a hydrogen-bond acceptor, while the pyrrolidine and methoxy groups enhance lipid membrane permeability. Experimental design :

- Surface plasmon resonance (SPR) : Measure binding kinetics to suspected targets (e.g., GPCRs or ion channels).

- Cellular assays : Use fluorescent calcium indicators (e.g., Fluo-4) to monitor intracellular signaling changes in HEK293 cells expressing recombinant receptors .

- Mutagenesis studies : Identify critical binding residues by introducing point mutations in target proteins .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?

Case example : If Study A reports agonist activity at α-adrenergic receptors, while Study B observes antagonist effects:

Replicate under standardized conditions : Control variables like cell line (CHO vs. HEK293), assay temperature, and buffer composition.

Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.

Off-target profiling : Screen against a panel of 100+ receptors (e.g., Eurofins Cerep Panels) to identify confounding interactions .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- ADME prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular dynamics (MD) simulations : Model membrane permeation using CHARMM or GROMACS force fields .

- Docking studies : AutoDock Vina or Schrödinger Suite for target-binding pose prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.